molecular formula C15H12F6O3S2 B15380412 Diphenyl(2,2,2-trifluoroethyl)sulfanium trifluoromethanesulfonate CAS No. 135654-49-8

Diphenyl(2,2,2-trifluoroethyl)sulfanium trifluoromethanesulfonate

Cat. No.: B15380412
CAS No.: 135654-49-8
M. Wt: 418.4 g/mol
InChI Key: CONHDYWYBSSMLP-UHFFFAOYSA-M
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Description

Diphenyl(2,2,2-trifluoroethyl)sulfanium trifluoromethanesulfonate is a sulfonium salt composed of a diphenyl(2,2,2-trifluoroethyl)sulfanium cation and a trifluoromethanesulfonate (triflate) anion. While direct references to this exact compound are absent in the provided evidence, its analogs and structural components are well-documented. Sulfonium triflate salts are known for their use as photoacid generators (PAGs) in photolithography, initiators in cationic polymerization, and reagents in organic synthesis due to their thermal stability and controlled reactivity .

The trifluoroethyl substituent enhances the compound’s electrophilicity and solubility in fluorinated solvents, while the triflate anion (CF₃SO₃⁻) acts as a weakly coordinating counterion, promoting ionic dissociation.

Properties

CAS No.

135654-49-8

Molecular Formula

C15H12F6O3S2

Molecular Weight

418.4 g/mol

IUPAC Name

diphenyl(2,2,2-trifluoroethyl)sulfanium;trifluoromethanesulfonate

InChI

InChI=1S/C14H12F3S.CHF3O3S/c15-14(16,17)11-18(12-7-3-1-4-8-12)13-9-5-2-6-10-13;2-1(3,4)8(5,6)7/h1-10H,11H2;(H,5,6,7)/q+1;/p-1

InChI Key

CONHDYWYBSSMLP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Biological Activity

Diphenyl(2,2,2-trifluoroethyl)sulfanium trifluoromethanesulfonate is a sulfonium salt that has garnered attention in organic synthesis due to its unique chemical properties. This compound is characterized by the presence of a trifluoroethyl group, which enhances its electrophilic nature and biological activity. Understanding its biological activity is crucial for applications in medicinal chemistry and material science.

  • Chemical Formula : C₁₄H₁₂F₃O₃S₂
  • Molecular Weight : 418.38 g/mol
  • CAS Number : 135654-49-8

The trifluoromethyl group significantly influences the compound's lipophilicity and stability, making it a valuable pharmacophore in drug design .

The biological activity of this compound can be attributed to its ability to act as an electrophile. The sulfonium ion can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-sulfur bonds. This reactivity is essential for its applications in synthesizing biologically active compounds.

Biological Applications

  • Antimicrobial Activity : Some studies suggest that sulfonium salts exhibit antimicrobial properties due to their ability to disrupt microbial membranes. The trifluoroethyl substituent may enhance this activity by increasing the lipophilicity of the molecule, allowing better penetration into bacterial membranes .
  • Anticancer Potential : Research indicates that compounds with sulfonium functionalities can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death .
  • Neuroprotective Effects : There is emerging evidence that certain sulfonium salts may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectiveProtective effects observed in neuronal cells

Study Insights

  • A study published in ACS Publications highlighted the compound's ability to facilitate cyclopropanation reactions, which are critical in synthesizing complex organic molecules with potential therapeutic effects .
  • Another research article emphasized the role of trifluoromethyl groups in enhancing the reactivity and selectivity of sulfonium salts in nucleophilic reactions, further supporting their utility in synthetic organic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Diphenyl(2,2,2-trifluoroethyl)sulfanium triflate with structurally or functionally related sulfonium salts and triflate esters:

Compound Name Molecular Formula Molecular Weight Physical State Key Features Applications References
Diphenyl(2,2,2-trifluoroethyl)sulfanium triflate C₁₅H₁₂F₆O₃S₂ 430.34 g/mol* Solid (inferred) Electrophilic cation with fluorinated alkyl group; triflate anion. Potential use in electrolytes, photoacid generators, or trifluoroethylation. Inferred
(2-Bromoethyl)diphenylsulfanium triflate C₁₅H₁₄BrF₃O₃S₂ 443.29 g/mol Solid Bromoethyl group enhances alkylation reactivity. Polymerization initiator; alkylation reagent.
(4-tert-Butylphenyl)diphenylsulfanium triflate C₂₃H₂₅F₃O₃S₂ 502.62 g/mol Solid Bulky tert-butyl group improves thermal stability. Photoacid generator for UV lithography.
2,2,2-Trifluoroethyl trifluoromethanesulfonate C₃H₂F₆O₃S 232.10 g/mol Liquid Reactive triflate ester; low boiling point (40–45°C). Electrolyte additive (Li-ion batteries); trifluoroethylation reagent.
Triphenyl(2,2,2-trifluoroethyl)phosphonium triflate C₂₁H₁₈F₆O₃PS 526.38 g/mol Solid Phosphonium cation with higher thermal stability than sulfonium analogs. Ionic liquids; catalysis.

Notes:

  • *Molecular weight calculated based on inferred formula.
  • Triflate esters (e.g., 2,2,2-trifluoroethyl triflate) are liquids with high reactivity, while sulfonium/phosphonium salts are typically solids.

Key Comparative Analysis :

Structural and Functional Differences :

  • Cation Type : Sulfonium salts (e.g., target compound) exhibit stronger Lewis acidity compared to phosphonium analogs, making them more effective in cationic polymerization .
  • Substituent Effects : The trifluoroethyl group in the target compound increases electrophilicity and fluorophilicity compared to bromoethyl or tert-butylphenyl substituents. This enhances compatibility with fluorinated matrices in electrolytes or coatings .
  • Counterion Role : The triflate anion’s weak coordination stabilizes reactive intermediates in organic synthesis, a feature shared across all listed compounds .

Electrochemical Performance :

  • Fluorinated sulfones like 2,2,2-trifluoroethyl triflate are used in high-voltage (4.6 V) lithium batteries due to their ability to form LiF-rich solid-electrolyte interphases (SEIs) . The sulfonium analog may offer similar stability but with improved ionic conductivity due to cation mobility.

Synthetic Utility: Triflate esters are widely used as alkylating or trifluoroethylating agents (e.g., in drug synthesis for fluorinated amino acids) . Sulfonium salts, however, are more suited for acid-catalyzed reactions, such as epoxy resin curing or photoresist development .

Thermal and Chemical Stability :

  • Sulfonium salts with bulky substituents (e.g., tert-butylphenyl) exhibit higher thermal stability (>200°C), whereas trifluoroethyl derivatives may decompose at lower temperatures (~150°C) due to C–F bond lability .

Q & A

Q. Q1. What are the critical safety considerations when handling diphenyl(2,2,2-trifluoroethyl)sulfanium trifluoromethanesulfonate in laboratory settings?

Methodological Answer: The compound is classified as a highly flammable liquid (GHS Category 3) and poses acute inhalation toxicity (Category 4), severe skin/eye damage (Category 1B/1), and potential genetic defects (Category 2) . Key safety protocols include:

  • Storage : Under inert gas (e.g., argon) at <15°C in a dark, moisture-free environment to prevent decomposition .
  • Handling : Use explosion-proof equipment, avoid static discharge, and work in a fume hood with PPE (nitrile gloves, face shield) .
  • Waste Disposal : Quench reactive residues with ice-cold alcohol before aqueous neutralization .

Q. Q2. How is this compound synthesized, and what purity levels are achievable?

Methodological Answer: A common synthesis route involves alkylation of sulfonium precursors with 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFET) under basic conditions. For example:

  • Step 1 : React diphenylsulfoxide with TFET in DMF using Cs₂CO₃ as a base at 60°C for 15–48 hours .
  • Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc) to achieve >97% purity (GC) .
  • Yield : Typically 62–85% under optimized conditions (e.g., K₂CO₃ in DMF at 80°C) .

Advanced Research Questions

Q. Q3. How do reaction conditions (solvent, base, temperature) influence the yield and selectivity of sulfonium salt formation?

Methodological Answer: Experimental data reveal significant variability:

BaseSolventTemp (°C)Time (h)Yield (%)Reference
Cs₂CO₃DMF604885
K₂CO₃DMF801562
Cs₂CO₃Acetonitrile60270
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of intermediates .
  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility and milder reaction conditions .
  • Temperature : Prolonged heating (>24 hours) at 60°C improves conversion but risks decomposition .

Q. Q4. What role does the trifluoromethanesulfonate counterion play in stabilizing the sulfanium cation during catalytic applications?

Methodological Answer: The trifluoromethanesulfonate (OTf⁻) anion:

  • Stabilization : Weakly coordinates to the sulfanium cation, enhancing solubility in nonpolar solvents .
  • Reactivity : Acts as a leaving group in nucleophilic substitutions, facilitating transfer of the 2,2,2-trifluoroethyl group to substrates (e.g., boronic acids in Suzuki couplings) .
  • Thermal Stability : Decomposes above 160°C, limiting high-temperature applications .

Q. Q5. How can NMR and mass spectrometry data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • ¹⁹F NMR : Distinct signals for CF₃ groups (δ ≈ −70 ppm for sulfonium-bound CF₃; δ ≈ −80 ppm for OTf⁻) confirm successful cation formation .
  • HRMS : Precise mass matching for [M⁺] (calc. 379.08 for C₁₄H₁₂F₆S⁺) identifies impurities (e.g., unreacted diphenylsulfoxide) .
  • X-ray Crystallography : Resolves steric effects of the 2,2,2-trifluoroethyl group on cation geometry .

Q. Q6. What are the mechanistic implications of using this sulfanium salt in photoacid-generating (PAG) systems for polymerization?

Methodological Answer: Upon UV irradiation:

  • Acid Release : The sulfanium cation decomposes to generate triflic acid (HOTf), a strong proton source for initiating cationic polymerization .
  • Quantum Yield : Dependent on substituent electronegativity; fluorinated groups enhance photoactivity by stabilizing transition states .
  • Applications : Used in lithography resists (e.g., semiconductor fabrication) due to precise spatial control of acid generation .

Data Contradictions and Validation

  • Safety Data : While and classify the compound as flammable and toxic, omits environmental hazard data. Researchers should consult updated SDS from authoritative sources.
  • Synthetic Yields : Discrepancies in yields (e.g., 62% vs. 85%) highlight the need for rigorous optimization of base/solvent systems .

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